8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol
Overview
Description
8-Fluoro-1,4-dioxaspiro[45]decane-8-methanol is a synthetic organic compound with the molecular formula C9H15FO3 It is characterized by a spirocyclic structure containing a fluorine atom and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a diol and a suitable fluorinated precursor.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride.
Addition of the Methanol Group: The methanol group is added through a hydroxymethylation reaction, often using formaldehyde and a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted carbon, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of a suitable catalyst.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Amines, thiols, and other substituted derivatives.
Scientific Research Applications
8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mechanism of Action
The mechanism of action of 8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanol group can form hydrogen bonds with target proteins, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
8-Bromomethyl-8-fluoro-1,4-dioxaspiro[4.5]decane: Similar structure but with a bromine atom instead of a methanol group.
1,4-Dioxaspiro[4.5]decane-8-methanol: Lacks the fluorine atom, resulting in different chemical properties.
Uniqueness: 8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol is unique due to the presence of both a fluorine atom and a methanol group in a spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3/c10-8(7-11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVQRGJXWSTBBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO)F)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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